Cy3 NHS ester

Solubility Conjugation chemistry Organic solvent compatibility

Cy3 NHS ester (CAS 146368-16-3) is a non-sulfonated cyanine dye derivative containing an N-hydroxysuccinimide (NHS) reactive group, designed for covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. Its core fluorophore, Cyanine 3, exhibits an excitation maximum at approximately 550-555 nm and emission at approximately 565-570 nm, with a molar extinction coefficient of 150,000 M⁻¹cm⁻¹ and a quantum yield reported between 0.15 and 0.31 depending on formulation and measurement conditions.

Molecular Formula C34H40ClN3O4
Molecular Weight 590.1 g/mol
Cat. No. B12302409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3 NHS ester
Molecular FormulaC34H40ClN3O4
Molecular Weight590.1 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
InChIInChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1
InChIKeyKWDMHANYPGHTLW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy3 NHS Ester: Technical Specifications and Baseline Performance for Procurement Decisions


Cy3 NHS ester (CAS 146368-16-3) is a non-sulfonated cyanine dye derivative containing an N-hydroxysuccinimide (NHS) reactive group, designed for covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides . Its core fluorophore, Cyanine 3, exhibits an excitation maximum at approximately 550-555 nm and emission at approximately 565-570 nm, with a molar extinction coefficient of 150,000 M⁻¹cm⁻¹ and a quantum yield reported between 0.15 and 0.31 depending on formulation and measurement conditions . The NHS ester group enables stable amide bond formation with lysine residues or synthetic amine handles, making Cy3 NHS ester a foundational tool for fluorescence microscopy, flow cytometry, FISH, and microarray analysis . However, its non-sulfonated structure dictates key physicochemical properties—including limited aqueous solubility, a defined organic solvent solubility profile, and specific handling requirements—that directly inform its suitability relative to sulfonated analogs and alternative fluorophore platforms [1].

Why Cy3 NHS Ester Cannot Be Casually Substituted with Generic or Sulfonated Cyanine Analogs


Direct substitution of Cy3 NHS ester with other cyanine dyes—including sulfonated Cy3 variants (e.g., sulfo-Cy3 NHS ester), Cy5 NHS ester, or structurally similar Alexa Fluor 555—is not scientifically or procedurally interchangeable due to quantifiable divergences in solubility, photostability, conjugation efficiency, and spectral compatibility. While all such compounds share an NHS ester reactive handle, their distinct physicochemical and optical properties impose non-negotiable constraints on experimental design. For instance, the non-sulfonated Cy3 NHS ester requires organic co-solvents (DMSO or DMF) for solubilization, achieving solubility of ≥59 mg/mL in DMSO but negligible aqueous solubility [1]; conversely, sulfo-Cy3 NHS ester is freely water-soluble and incompatible with workflows requiring organic-phase handling [2]. Furthermore, comparative studies demonstrate that Cy3 dyes exhibit 2- to 5-fold lower photostability and 30–50% greater self-quenching at high labeling densities relative to Alexa Fluor 555 [3], while Cy5 NHS ester occupies a distinct far-red spectral channel (ex/em ~650/670 nm) incompatible with TRITC/cy3 filter sets . These orthogonal differences mean that generic substitution without careful, parameter-by-parameter validation will compromise signal intensity, reproducibility, and spectral separation—making procurement based on precise application requirements essential.

Quantitative Differentiation of Cy3 NHS Ester: Comparative Evidence for Procurement and Selection


Differential Solubility Profile of Cy3 NHS Ester vs. Sulfo-Cy3 NHS Ester

Cy3 NHS ester (non-sulfonated) demonstrates quantifiably distinct solubility properties compared to its sulfonated counterpart, sulfo-Cy3 NHS ester, which directly governs solvent compatibility and workflow design. Cy3 NHS ester requires organic co-solvents for dissolution; it is not appreciably soluble in aqueous buffers alone [1]. In contrast, sulfo-Cy3 NHS ester is freely soluble in water and aqueous buffers without organic co-solvent, enabling purely aqueous labeling protocols [2].

Solubility Conjugation chemistry Organic solvent compatibility

Comparative Photostability and Self-Quenching: Cy3 NHS Ester vs. Alexa Fluor 555 NHS Ester

A head-to-head comparative study published in the Journal of Histochemistry & Cytochemistry quantified the fluorescence properties of protein conjugates prepared with Cy3 NHS ester and Alexa Fluor 555 NHS ester. Alexa Fluor 555 conjugates exhibited significantly greater resistance to photobleaching and reduced dye-dye aggregation compared to Cy3 conjugates. Specifically, absorption spectra of Cy3-protein conjugates displayed prominent blue-shifted shoulder peaks indicative of non-fluorescent dye aggregation, whereas Alexa Fluor 555 conjugates showed only minor shoulders [1]. This resulted in Alexa Fluor 555 conjugates being significantly more fluorescent, particularly at high degrees of labeling, due to reduced self-quenching [1].

Photostability Fluorescence microscopy Conjugation efficiency

Spectral Separation and Multiplexing Compatibility: Cy3 NHS Ester vs. Cy5 NHS Ester

Cy3 NHS ester and Cy5 NHS ester are frequently paired as a FRET donor-acceptor couple or used in multiplexed imaging due to their distinct excitation and emission spectra. Cy3 exhibits an excitation maximum at 550-555 nm and emission at 565-570 nm, compatible with TRITC filter sets and 532 nm lasers . Cy5, in contrast, excites at 649 nm and emits at 670 nm, operating in the far-red channel [1]. This spectral separation minimizes crosstalk in dual-color experiments. However, the use of multicolor CyDye fluors enables multiplexing without crosstalk for high accuracy when appropriate filter sets and compensation controls are applied .

Multiplexing FRET Spectral overlap

Purity and Reproducibility: Cy3 NHS Ester Vendor Specifications vs. Generic Cyanine NHS Esters

Commercial Cy3 NHS ester from reputable vendors (e.g., Cytiva, AAT Bioquest) is routinely supplied at ≥95-98% purity as verified by HPLC, with defined extinction coefficients, quantum yields, and correction factors for accurate dye-to-protein ratio determination . In contrast, generic or unbranded cyanine NHS esters may exhibit lower purity (e.g., 95% minimum, but with batch variability) or lack comprehensive QC documentation, which can compromise reproducibility in quantitative assays . Furthermore, specific CyDye formulations (e.g., Cytiva's mono-reactive Cy3) contain only a single reactive group per dye molecule, eliminating the confounding effects of bis-reactive impurities that can cause crosslinking .

Purity Quality control Reproducibility

Fluorescence Lifetime: Cy3 NHS Ester vs. Fluorescein (FITC) and Other Conventional Fluors

Cy3 NHS ester exhibits a fluorescence lifetime of approximately 2.8 ns, as reported in vendor specifications, which is significantly longer than that of conventional fluorescein (FITC), typically around 4 ns for FITC but with a larger polarization range for Cy3 . This extended lifetime and larger polarization range make Cy3 particularly suitable for time-resolved FRET (TR-FRET) and fluorescence polarization (FP) assays, where signal-to-noise and dynamic range are critical .

Fluorescence lifetime FRET Fluorescence polarization

Solubility in Ethanol: Cy3 NHS Ester vs. Sulfo-Cy3 NHS Ester

Cy3 NHS ester (non-sulfonated) demonstrates appreciable solubility in ethanol with ultrasonication, reaching ≥25.3 mg/mL, whereas its sulfonated counterpart (sulfo-Cy3 NHS ester) is insoluble in ethanol due to its ionic, hydrophilic nature [1]. This differential solubility profile expands the solvent compatibility of Cy3 NHS ester for applications requiring ethanolic stock solutions, such as certain peptide labeling protocols or post-labeling purification steps that exploit differential solubility.

Solubility Ethanol Organic solvent

Optimal Application Scenarios for Cy3 NHS Ester Based on Quantitative Evidence


Protein and Antibody Labeling Requiring Organic Solvent Compatibility

Cy3 NHS ester is the reagent of choice when labeling proteins or antibodies that are stable in the presence of organic co-solvents such as DMSO or DMF. Its high solubility in DMSO (≥59 mg/mL) enables the preparation of concentrated stock solutions for efficient labeling reactions . This is particularly advantageous for hydrophobic proteins or membrane-associated targets where sulfonated analogs may cause precipitation or denaturation in purely aqueous buffers. The non-sulfonated nature of Cy3 NHS ester also facilitates downstream purification steps using organic solvent extraction or precipitation methods.

FRET and Fluorescence Polarization Assays Requiring Extended Lifetime

Cy3 NHS ester's fluorescence lifetime of 2.8 ns and larger polarization range compared to conventional fluors like FITC make it ideal for time-resolved FRET (TR-FRET) and fluorescence polarization (FP) applications . In TR-FRET, the extended lifetime enhances signal-to-noise by allowing time-gated detection, while in FP assays, the larger polarization range improves assay dynamic range and sensitivity for detecting molecular interactions or conformational changes.

Multiplexed Imaging with Cy5 and FITC Using Standard TRITC/Cy3 Filter Sets

Cy3 NHS ester's excitation/emission maxima at 555/569 nm align perfectly with TRITC filter sets and 532 nm lasers, enabling robust detection in standard fluorescence microscopes and flow cytometers . Its spectral separation from FITC (ex/em ~490/520 nm) and Cy5 (ex/em ~650/670 nm) allows for three-color multiplexed imaging with minimal crosstalk when appropriate filter configurations and compensation controls are applied . This makes Cy3 a cost-effective and spectrally well-defined choice for routine multicolor immunofluorescence and FISH experiments.

Oligonucleotide Labeling for FISH and Microarray Hybridization

Cy3 NHS ester efficiently labels amine-modified oligonucleotides, producing stable conjugates suitable for fluorescence in situ hybridization (FISH) and DNA microarray applications . The dye's high extinction coefficient (150,000 M⁻¹cm⁻¹) and moderate quantum yield provide sufficient brightness for detection of single-copy genomic targets or low-abundance transcripts when coupled with signal amplification strategies. Its non-sulfonated structure ensures compatibility with organic solvents used in oligonucleotide synthesis and purification workflows.

Technical Documentation Hub

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